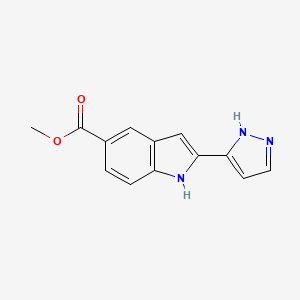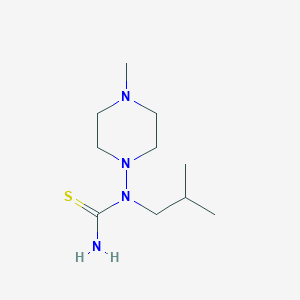
Iridium;oxotin;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium;oxotin;palladium is a complex compound that combines the unique properties of iridium, oxotin, and palladium. Iridium is a transition metal known for its high density, corrosion resistance, and high melting point. Palladium is another transition metal, widely used in catalysis and electronics due to its excellent catalytic properties and ability to absorb hydrogen. Oxotin, although less commonly discussed, is a compound that can form stable complexes with metals, enhancing their reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iridium;oxotin;palladium involves several steps, starting with the preparation of individual metal complexes. Iridium complexes can be synthesized by dissolving metallic iridium in a mixture of concentrated acids such as nitric acid and hydrochloric acid. Palladium complexes are typically prepared by dissolving metallic palladium in hydrochloric acid. Oxotin complexes are formed by reacting oxotin precursors with the metal complexes under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity raw materials and advanced purification techniques. The process includes alloy fragmentation, molten acid leaching, molten salt chlorination, pressurized chlorination, and electrochemical dissolution to achieve high-purity iridium and palladium . The final compound is obtained by combining the purified metal complexes with oxotin under optimized reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Iridium;oxotin;palladium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique catalytic properties of iridium and palladium.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid. The reactions are typically carried out at elevated temperatures and pressures.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are used under controlled conditions to reduce the metal complexes.
Substitution: Ligand substitution reactions involve the replacement of ligands in the metal complexes with other ligands, often using reagents like phosphines, amines, and halides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides of iridium and palladium, while reduction reactions yield the corresponding reduced metal complexes.
Applications De Recherche Scientifique
Iridium;oxotin;palladium has a wide range of scientific research applications due to its unique properties:
Mécanisme D'action
The mechanism of action of iridium;oxotin;palladium involves its interaction with molecular targets and pathways within cells. Iridium and palladium complexes can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis. These complexes also interact with DNA, causing DNA damage and inhibiting cell proliferation . The specific pathways involved include the activation of antioxidant responses and the induction of DNA damage response mechanisms .
Comparaison Avec Des Composés Similaires
Iridium;oxotin;palladium is unique due to the combination of properties from iridium, oxotin, and palladium. Similar compounds include:
Iridium complexes: Known for their high catalytic activity and stability in harsh conditions.
Palladium complexes: Widely used in catalysis and electronics due to their excellent catalytic properties.
Oxotin complexes: Enhance the reactivity and stability of metal complexes.
Compared to these individual compounds, this compound offers a synergistic effect, combining the strengths of each component to achieve enhanced reactivity, stability, and catalytic performance .
Propriétés
Numéro CAS |
501432-14-0 |
|---|---|
Formule moléculaire |
IrOPdSn |
Poids moléculaire |
433.35 g/mol |
Nom IUPAC |
iridium;oxotin;palladium |
InChI |
InChI=1S/Ir.O.Pd.Sn |
Clé InChI |
DVMHOGIZAMBCGT-UHFFFAOYSA-N |
SMILES canonique |
O=[Sn].[Pd].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14223725.png)
![1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14223735.png)
![3-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14223738.png)
![Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14223742.png)
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14223746.png)
![17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol](/img/structure/B14223752.png)
![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14223770.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline](/img/structure/B14223778.png)
![3,6-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14223783.png)


![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)
